molecular formula C19H18BrN3O4S2 B2432460 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-05-3

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2432460
CAS RN: 850910-05-3
M. Wt: 496.39
InChI Key: FPMJGIMGYFNFBU-XUTLUUPISA-N
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Description

The compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their diverse biological activities and are part of many drugs and useful compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The bromo, methyl, morpholinosulfonyl, and benzamide groups are all substituents on this core .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo group could make it more reactive, while the morpholinosulfonyl and benzamide groups could influence its solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzothiazoles act by binding to biological targets such as enzymes or receptors .

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S2/c1-22-16-7-4-14(20)12-17(16)28-19(22)21-18(24)13-2-5-15(6-3-13)29(25,26)23-8-10-27-11-9-23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMJGIMGYFNFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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